molecular formula C8H6FN B13947067 4-(Fluoroethynyl)aniline CAS No. 443129-77-9

4-(Fluoroethynyl)aniline

Cat. No.: B13947067
CAS No.: 443129-77-9
M. Wt: 135.14 g/mol
InChI Key: CYELPVIHKYPWJL-UHFFFAOYSA-N
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Description

4-(Fluoroethynyl)aniline is an organofluorine compound characterized by the presence of a fluoroethynyl group attached to an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Fluoroethynyl)aniline typically involves the following steps:

    Starting Material: The synthesis begins with 4-nitrofluorobenzene.

    Reduction: The nitro group is reduced to an amino group using hydrogenation in the presence of a catalyst such as palladium on carbon.

    Fluoroethynylation: The amino group is then subjected to fluoroethynylation using a suitable reagent like ethynyl fluoride under controlled conditions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reduction: Large-scale hydrogenation of 4-nitrofluorobenzene.

    Continuous Flow Reactors: Use of continuous flow reactors for the fluoroethynylation step to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions: 4-(Fluoroethynyl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can further modify the fluoroethynyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon or platinum oxide.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products:

    Oxidation Products: Quinones and related compounds.

    Reduction Products: Modified aniline derivatives.

    Substitution Products: Various substituted aniline derivatives depending on the reagents used.

Scientific Research Applications

4-(Fluoroethynyl)aniline has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(Fluoroethynyl)aniline involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, and other proteins.

    Pathways Involved: The compound can modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

    4-Fluoroaniline: Shares the fluoro group but lacks the ethynyl group.

    4-Ethynylaniline: Contains the ethynyl group but lacks the fluoro group.

    4-(Trifluoromethyl)aniline: Contains a trifluoromethyl group instead of a fluoroethynyl group.

Uniqueness: 4-(Fluoroethynyl)aniline is unique due to the presence of both fluoro and ethynyl groups, which impart distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

443129-77-9

Molecular Formula

C8H6FN

Molecular Weight

135.14 g/mol

IUPAC Name

4-(2-fluoroethynyl)aniline

InChI

InChI=1S/C8H6FN/c9-6-5-7-1-3-8(10)4-2-7/h1-4H,10H2

InChI Key

CYELPVIHKYPWJL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#CF)N

Origin of Product

United States

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